Hirudin is sourced from the saliva of the medicinal leech, which has evolved this protein to facilitate feeding by preventing blood coagulation. The synthetic version, Hirudin (54-65) (TFA), is produced for research and therapeutic purposes, utilizing techniques such as solid-phase peptide synthesis.
Hirudin belongs to the class of polypeptide anticoagulants. It is classified as a direct thrombin inhibitor due to its ability to bind thrombin and inhibit its enzymatic activity.
The synthesis of Hirudin (54-65) (TFA) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this technique, amino acids are sequentially added to a growing peptide chain attached to a solid support.
The molecular structure of Hirudin (54-65) consists of 12 amino acids that form a specific sequence critical for its interaction with thrombin. The structure includes disulfide bonds that stabilize its conformation, essential for biological activity.
Hirudin (54-65) undergoes various chemical reactions during synthesis:
The efficiency of these reactions can be monitored through HPLC and spectrophotometric methods, allowing for optimization during synthesis.
Hirudin binds to thrombin through two distinct sites:
The inhibition constant for hirudin against thrombin is reported to be in the low picomolar range, indicating high potency.
Hirudin (54-65) (TFA) has several scientific uses:
Hirudin (54-65), a C-terminal fragment of the natural thrombin inhibitor hirudin, exhibits high-affinity binding to Thrombin Anion-Binding Exosite I (ABE I). This interaction is mediated by electrostatic and hydrophobic contacts involving residues Phe⁵⁶, Glu⁵⁷, Ile⁵⁹, Pro⁶⁰, and Leu⁶⁴ within the peptide. Substitution experiments demonstrate that any modification at these positions abolishes Hirudin (54-65)'s ability to inhibit thrombin-induced platelet aggregation and secretion, confirming their critical role in molecular recognition [1]. The sulfation of Tyr⁶³ enhances inhibitory potency by 2-3 fold due to strengthened ionic interactions with thrombin's Arg⁷³ and adjacent basic residues in ABE I [1] [9]. Unlike catalytic site inhibitors, Hirudin (54-65) binds exclusively to ABE I without obstructing thrombin's catalytic triad, as evidenced by partial inhibition of glycoprotein V hydrolysis [1].
Table 1: Key Residues in Hirudin (54-65) for ABE I Binding
Residue Position | Functional Role | Consequence of Substitution |
---|---|---|
Phe⁵⁶ | Hydrophobic anchoring | Complete loss of activity |
Glu⁵⁷ | Electrostatic interaction | >90% inhibition reduction |
Tyr⁶³ (sulfated) | Ionic bonding | 2-3 fold potency increase |
Leu⁶⁴ | Structural stability | Disrupted complex formation |
Binding of Hirudin (54-65) to ABE I induces long-range conformational changes that alter thrombin's catalytic efficiency. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal reduced solvent accessibility in thrombin's active site region (particularly residues near Ser¹⁹⁵ and His⁵⁷) upon Hirudin (54-65) binding, indicating allosteric modulation [2] [10]. This restructuring decreases thrombin's catalytic efficiency (kcat/KM) by 40-60% for chromogenic substrates (e.g., D-Phe-pipecolyl-Arg-p-nitroanilide) [6]. The allosteric effect is amplified in the thrombin Glu¹⁹²→Gln mutant, where Hirudin (54-65) causes a 5-fold reduction in KM values, suggesting ABE I occupancy influences the S1-S2 subsite architecture [6]. This modulation underlies Hirudin (54-65)'s ability to suppress fibrinogen cleavage and platelet activation without active site blockade.
The stability of the Hirudin (54-65)-thrombin complex relies on three interdependent factors:
Table 2: Factors Influencing Hirudin (54-65)-Thrombin Stability
Factor | Structural Basis | Effect on KD |
---|---|---|
Native ABE I conformation | Optimal charge distribution | 225 nM (sulfated peptide) |
Thrombin β-cleavage (Arg⁷³) | Altered exosite geometry | >1,000 nM |
Tyr⁶³ sulfation | Enhanced ionic bonding | 2-fold improvement vs. non-sulfated |
Disulfide integrity (Cys⁵⁵-Cys⁵⁹) | Peptide structural stability | Not directly measured |
Hirudin (54-65) exhibits competitive binding dynamics with protease-activated receptor (PAR)-derived peptides at ABE I. PAR1(49-62) and PAR3(44-56) displace Hirudin (54-65) with 5-10 fold higher efficiency than non-PAR sequences, attributed to shared recognition motifs in their anionic segments [2] [10]. However, HDX-MS analyses reveal divergent allosteric consequences: While PAR peptides induce extensive conformational communication between ABE I and ABE II, Hirudin (54-65) binding remains localized to ABE I with minimal propagation to distal exosites [2] [10]. This distinction arises from PAR peptides' ability to form bridging interactions with the autolysis loop (residues ¹⁴⁵-¹⁵⁰), whereas Hirudin (54-65) primarily contacts the 70-80 loop region [2]. Consequently, thrombin bound to Hirudin (54-65) retains ~80% of its capacity to engage ABE II ligands like fibrinogen γ' (⁴¹⁰-⁴²⁷) or glycoprotein Ibα (²⁶⁹-²⁸⁶) [5] [10].
Hirudin (54-65) binding to ABE I induces limited inter-exosite communication compared to other ABE I ligands. HDX-MS studies demonstrate that PAR-derived peptides trigger deuterium exchange changes in both ABE I (residues ⁶⁷-⁸⁰) and ABE II (residues ²³³-²⁴⁵), indicating bidirectional exosite crosstalk [2] [10]. In contrast, Hirudin (54-65) produces localized effects restricted to ABE I, with minimal perturbation in ABE II dynamics [2]. Despite this, ternary complex formation remains possible: When ABE I is occupied by Hirudin (54-65), thrombin retains capacity to bind ABE II ligands like glycoprotein Ibα (²⁶⁹-²⁸⁶) or fibrinogen γ' (⁴¹⁰-⁴²⁷) at 1:1 stoichiometry, as confirmed by analytical ultracentrifugation [5]. This compartmentalized binding arises because Hirudin (54-65)'s compact structure (12 residues) avoids steric overlap with ABE II-docking peptides (≥18 residues) [5]. Nevertheless, subtle allostery persists; glycoprotein Ibα binding to ABE II reduces Hirudin (54-65)'s dissociation rate from ABE I by 30-40%, suggesting weak energetic coupling between exosites [5].
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